4-(isopropylsulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(isopropylsulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C15H14N4O5S and its molecular weight is 362.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Spectral Analysis
Compounds bearing the 1,3,4-oxadiazole moiety, similar to the target chemical, are synthesized for their significant biological activities. For instance, Khalid et al. (2016) synthesized N-substituted derivatives showing moderate to potent antibacterial activity (Khalid et al., 2016). This highlights the compound's potential in contributing to the development of new antibacterial agents.
Anticancer Properties
The structural motif present in the target compound has been explored for anticancer properties. Ravinaik et al. (2021) designed and synthesized derivatives showing moderate to excellent anticancer activity against various cancer cell lines, showcasing the potential of such compounds in cancer therapy (Ravinaik et al., 2021).
Material Science Applications
Compounds containing the 1,3,4-oxadiazole unit have been used in the synthesis of new materials. Sava et al. (2003) developed aromatic polyamides with excellent thermal stability and potential for casting into thin films, indicating the utility of these compounds in creating new materials with desirable properties (Sava et al., 2003).
Enzyme Inhibition for Therapeutic Applications
Isoxazole-containing sulfonamides, structurally related to the compound of interest, have been evaluated for their inhibitory properties against carbonic anhydrase, an enzyme involved in various physiological processes. Such studies reveal the compound's potential in developing new therapeutic agents (Altug et al., 2017).
Novelty in Drug Discovery
The search for new pharmacological agents often leads to the exploration of unique chemical scaffolds. The target compound's structural features make it a candidate for the synthesis of novel drug-like molecules with potential biological activities, as evidenced by the work on platelet aggregation inhibitors (Chern et al., 2005).
Mechanism of Action
Target of action
They are known to bind to various biological targets based on their chemical diversity .
Mode of action
The interaction of isoxazole and oxadiazole derivatives with their targets often involves the formation of hydrogen bonds and hydrophobic interactions, which can lead to changes in the conformation and activity of the target proteins .
Biochemical pathways
Isoxazole and oxadiazole derivatives can affect a wide range of biochemical pathways. For example, they have been shown to exhibit various biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
Pharmacokinetics
The ADME properties of isoxazole and oxadiazole derivatives can vary widely depending on their specific structures. Many of these compounds are known to have good bioavailability due to their favorable physicochemical properties .
Result of action
The molecular and cellular effects of isoxazole and oxadiazole derivatives can include the inhibition of key enzymes, the modulation of receptor activity, and the induction of cell death in cancer cells .
Action environment
The action, efficacy, and stability of isoxazole and oxadiazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Properties
IUPAC Name |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-propan-2-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O5S/c1-9(2)25(21,22)11-5-3-10(4-6-11)13(20)17-15-19-18-14(23-15)12-7-8-16-24-12/h3-9H,1-2H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFWKNKAEZMLHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.